2-{[(Pyridin-3-yl)methyl]amino}propanoic acid

Catalog No.
S13675130
CAS No.
M.F
C9H12N2O2
M. Wt
180.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{[(Pyridin-3-yl)methyl]amino}propanoic acid

Product Name

2-{[(Pyridin-3-yl)methyl]amino}propanoic acid

IUPAC Name

2-(pyridin-3-ylmethylamino)propanoic acid

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

InChI

InChI=1S/C9H12N2O2/c1-7(9(12)13)11-6-8-3-2-4-10-5-8/h2-5,7,11H,6H2,1H3,(H,12,13)

InChI Key

FXUIIMLZBKKHLE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NCC1=CN=CC=C1

2-{[(Pyridin-3-yl)methyl]amino}propanoic acid, also known as 3-amino-2-[(pyridin-3-yl)methyl]propanoic acid, is an organic compound characterized by the presence of both an amino group and a pyridine ring. Its molecular formula is C9H12N2O2C_9H_{12}N_2O_2 and it has a molecular weight of approximately 180.20 g/mol. The compound is notable for its unique structural features, which include a propanoic acid backbone with a pyridine moiety attached via a methylamino group. This configuration contributes to its potential reactivity and biological activity, making it of interest in various fields, including medicinal chemistry and biochemistry.

  • Oxidation: The amino group can be oxidized to form oximes or nitriles. Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
  • Reduction: The pyridine ring can undergo reduction to yield piperidine derivatives, often facilitated by catalysts like palladium on carbon.
  • Substitution: The amino group can engage in nucleophilic substitution reactions, allowing for the formation of N-substituted derivatives when reacted with alkyl halides or acyl chlorides.

Research indicates that 2-{[(Pyridin-3-yl)methyl]amino}propanoic acid exhibits significant biological activity. It has been investigated for its potential role as an enzyme inhibitor and as a building block for biologically active molecules. Preliminary studies suggest that it may possess antiviral and anticancer properties, although further research is necessary to fully elucidate its mechanisms of action and therapeutic potential .

The synthesis of 2-{[(Pyridin-3-yl)methyl]amino}propanoic acid typically involves several methods:

  • Catalytic Hydrogenation: One common approach is the catalytic hydrogenation of 3-cyanopyridine in the presence of catalysts such as Raney nickel, which facilitates the formation of the desired amino acid structure.
  • Alum-Catalyzed Synthesis: Recent methodologies have explored the use of alum as an inexpensive and non-toxic catalyst for synthesizing related compounds in aqueous media, enhancing yield and operational simplicity .

These synthetic routes can be adapted for both laboratory-scale and industrial production, ensuring high purity and yield.

2-{[(Pyridin-3-yl)methyl]amino}propanoic acid has diverse applications across various fields:

  • Chemistry: It serves as a ligand in coordination chemistry, forming metal complexes that are useful in catalysis.
  • Biology: The compound is being investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.
  • Medicine: There is ongoing research into its therapeutic effects, particularly in antiviral and anticancer applications.
  • Industry: It finds utility in synthesizing advanced materials and polymers due to its unique chemical properties .

The interaction studies of 2-{[(Pyridin-3-yl)methyl]amino}propanoic acid focus on how its structural components influence binding with biological targets. The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the pyridine ring may engage in π-π interactions with aromatic residues in proteins, which could significantly impact their function and efficacy .

Several compounds share structural similarities with 2-{[(Pyridin-3-yl)methyl]amino}propanoic acid:

Compound NameCAS NumberSimilarity
2-Amino-3-(pyridin-2-yl)propanoic acid64090-98-80.84
3-Amino-2-(pyridin-4-yl)methylpropanoic acidNot listed0.82
2-Amino-4-oxo-4-(pyridin-3-yl)butanoic acid137548-54-00.84
3-(5-Methylpyridin-3-yl)propanoic acid1256810-53-30.80
2-Amino-3-(pyridin-3-yl)propan-1-olNot listed0.84

Uniqueness

The uniqueness of 2-{[(Pyridin-3-yl)methyl]amino}propanoic acid lies in its specific substitution pattern on the pyridine ring, which influences both its reactivity and potential interactions with biological targets. This distinct structural arrangement enhances its applicability in research and industrial contexts compared to similar compounds .

The synthesis of 2-{[(Pyridin-3-yl)methyl]amino}propanoic acid requires careful consideration of precursor selection and strategic reaction pathway design to achieve optimal yields and purity. The compound's structure features a pyridine ring connected through a methylene bridge to an amino acid backbone, necessitating specialized synthetic approaches that accommodate both heterocyclic and amino acid functionalities [1] [2] [3].

Primary Precursor Considerations

The selection of appropriate starting materials forms the foundation of successful synthetic routes. 2-Aminopyridine derivatives serve as crucial precursors due to their high nucleophilicity and commercial availability [1]. These compounds readily participate in nucleophilic addition reactions under controlled conditions, with reactivity that is highly dependent on solution pH and temperature [4]. The amino group's basicity allows for selective activation while maintaining stability of the pyridine ring system [2].

3-Pyridinecarboxaldehyde represents another strategic precursor choice for reductive amination pathways [5]. This aldehyde exhibits moderate electrophilicity, making it suitable for controlled condensation reactions with amino acid derivatives under mild conditions [5]. The aldehyde functionality provides a direct route to methylene bridge formation through subsequent reduction steps [6].

Acrylate esters, particularly ethyl acrylate and methyl acrylate, function as essential electrophilic partners in Michael addition reactions [1] [2]. These compounds offer high reactivity toward nucleophilic amines while providing the propanoic acid backbone through subsequent hydrolysis [1]. The choice between ethyl and methyl esters often depends on cost considerations and downstream purification requirements [2].

Reaction Pathway Design Strategies

Strategic pathway design involves selecting reaction sequences that minimize side reactions while maximizing overall efficiency. The most commonly employed approach involves initial formation of the pyridine-methyl-amine linkage followed by introduction of the propanoic acid moiety [1] [2]. This sequence allows for better control of regioselectivity and reduces competing reactions [3].

Alternative pathways focus on early formation of the amino acid backbone followed by pyridine functionalization [7] [8]. This approach proves particularly advantageous when working with sensitive pyridine derivatives that may undergo degradation under harsh conditions [9]. The direct N-alkylation of unprotected amino acids with alcohols represents a modern, atom-economical approach that produces only water as a side product [7] [8].

The following table summarizes key precursor characteristics and their synthetic advantages:

Precursor TypeFunctionReactivityAdvantages
2-AminopyridinePrimary amine source for nucleophilic additionHigh nucleophilicity, pH dependentDirect amination, commercially available
3-PyridinecarboxaldehydeAldehyde for reductive aminationModerate electrophilicityMild reductive amination conditions
Pyridine-3-methanolBenzyl position functionalizationActivated methyl groupEnables methylene linker formation
Ethyl acrylateAcrylate ester for Michael additionElectrophilic alkeneHigh yields in Michael additions
Methyl acrylateAlternative acrylate esterSimilar to ethyl acrylateCost-effective alternative
Trifluoromethanesulfonic acidCatalyst for hydroamination reactionsStrong Lewis acid catalystEfficient catalyst, low loading required

Catalytic Approaches for Amino Group Functionalization

Acid-Catalyzed Hydroamination Systems

Trifluoromethanesulfonic acid emerges as a highly effective catalyst for the hydroamination of ethyl acrylate with 2-aminopyridines [2]. This strong Lewis acid promotes efficient coupling reactions under controlled temperature conditions, typically achieving yields between 80-99% [2]. The catalyst operates through activation of the acrylate double bond, facilitating nucleophilic attack by the pyridine amino group [2].

Research demonstrates that trifluoromethanesulfonic acid provides superior catalytic activity compared to conventional acid catalysts [2]. The reaction proceeds optimally under nitrogen atmosphere at temperatures ranging from 120-160°C, with reaction times typically spanning 16-20 hours [2]. The catalyst loading requirements remain relatively low, typically 5-10% by mole relative to the acrylate substrate [2].

Transition Metal-Catalyzed Reactions

Rhodium-based catalytic systems, particularly those employing BINAP ligands, demonstrate exceptional performance in asymmetric hydrogenation of enamide intermediates [10]. These catalysts achieve enantioselectivities exceeding 99% under optimized conditions, making them invaluable for producing chiral amino acid derivatives [5]. The rhodium-BINAP complex operates effectively at moderate temperatures (room temperature to 50°C) under hydrogen pressure [5].

Iron-based catalysts represent an environmentally sustainable alternative for direct N-alkylation reactions [7] [8]. These systems enable the direct alkylation of unprotected amino acids with alcohols, producing water as the only side product [7] [8]. The iron-catalyzed route proves particularly effective for mono-N-alkyl amino acid synthesis using renewable fatty alcohols [7] [8].

Base-Promoted Catalytic Systems

Cesium carbonate serves as an effective base catalyst for promoting cyclization and coupling reactions [11]. This mild base system operates under moderate temperature conditions (room temperature to 70°C) and demonstrates good tolerance for various functional groups [11]. The base-promoted approach proves particularly valuable for one-pot synthetic sequences [6].

The following table details catalytic systems and their performance characteristics:

Catalyst SystemReaction TypeTypical Yield (%)SelectivityConditions
Trifluoromethanesulfonic acidHydroamination of acrylates80-99High regioselectivity120-160°C, N₂ atmosphere
Rhodium-BINAP complexAsymmetric hydrogenation85-95>99% ee possibleRT-50°C, H₂ pressure
Iron-based catalystsDirect N-alkylation with alcohols70-91Mono/di-alkylation control80-120°C, alcohol solvent
Cesium carbonateBase-promoted cyclization75-90Moderate selectivityRT-70°C, organic solvent
Palladium-phosphine complexesCross-coupling reactions65-85High site selectivity80-110°C, ligand required

Solvent Systems and Temperature Optimization

Solvent Selection Strategies

Anhydrous ethanol serves as the preferred solvent for hydroamination reactions due to its high boiling point and excellent solvation properties for both pyridine derivatives and acrylate esters [2]. The solvent's ability to stabilize charged intermediates while maintaining chemical inertness makes it particularly suitable for extended reaction times at elevated temperatures [2]. Research demonstrates that ethanol-based systems consistently achieve yields in the 80-99% range [2].

Dimethylformamide containing strong acids represents another highly effective solvent system for amino acid derivative synthesis [4]. This system, preferably combined with pyridine as a tertiary base, creates an apparent pH of 5.3 that optimizes amino acid solubility [4]. The dimethylformamide-pyridine combination enables efficient dissolution of amino acids and their derivatives, facilitating subsequent acylation reactions with yields reaching 80-99% [4].

Temperature Control and Optimization

Temperature optimization plays a critical role in achieving optimal reaction outcomes [12] [13]. For hydroamination reactions using trifluoromethanesulfonic acid catalysis, the optimal temperature range spans 120-160°C [2]. This temperature window provides sufficient thermal energy for catalyst activation while preventing substrate decomposition [2].

Lower temperature protocols prove beneficial for sensitive substrates and asymmetric transformations [14]. Reactions conducted at 25-40°C under optimized buffer conditions achieve yields of 70-85% while maintaining excellent stereochemical control [14]. These mild conditions prove particularly valuable for late-stage functionalization of complex molecules [9].

Solvent System Performance Analysis

Dioxane emerges as an excellent choice for reductive amination procedures due to its chemical inertness and moderate boiling point [6]. The solvent provides an ideal environment for rhodium-catalyzed hydrogenation reactions while maintaining substrate stability [6]. Typical yields in dioxane systems range from 75-90% [6].

Phosphate buffer systems combined with ethanol represent environmentally friendly alternatives that align with green chemistry principles [14]. These aqueous-organic mixtures demonstrate good performance for amino acid conjugation reactions while minimizing environmental impact [14]. The buffer system enables precise pH control, which proves crucial for maintaining optimal reaction conditions [14].

The following table summarizes solvent system performance characteristics:

Solvent SystemTemperature Range (°C)ApplicationAdvantagesTypical Yields (%)
Anhydrous ethanol120-160Hydroamination reactionsHigh boiling point, good solvation80-99
Dimethylformamide + pyridine25-70Amino acid dissolution/couplingExcellent amino acid solubility80-99
Dioxane80-120Reductive aminationInert atmosphere, moderate boiling75-90
Phosphate buffer + ethanol25-40Green chemistry protocolsEnvironmentally friendly70-85
Petroleum ether/ethyl acetate0-25Crystallization/purificationSelective crystallizationRecovery: 85-95

Purification Techniques and Yield Enhancement

Crystallization-Based Purification

Recrystallization represents the primary purification method for amino acid derivatives due to their zwitterionic nature and predictable solubility patterns [15]. The technique exploits solubility differences in water and ethanol-water mixtures to achieve high purity products [15]. The standard procedure involves dissolving the crude amino acid in boiling solvent, followed by decolorization with acid-washed charcoal if necessary [15].

The crystallization process typically achieves purities ranging from 95-99% with recovery yields of 85-95% [15] [16]. The selection of appropriate solvent mixtures proves critical for successful crystallization [16]. Petroleum ether and ethyl acetate combinations provide excellent selectivity for amino acid derivatives, enabling efficient separation from reaction impurities [2].

Chromatographic Separation Methods

Column chromatography serves as a versatile purification technique for complex synthetic mixtures [17]. The method operates through differential adsorption of compounds on silica gel stationary phases, enabling separation based on polarity differences [17]. Typical purities achieved through column chromatography range from 90-98% with recovery yields of 75-90% [17].

Ion-exchange chromatography proves particularly effective for small-scale purifications of amino acid derivatives [15]. This technique exploits charge differences to achieve exceptionally high purities (98-99.5%) with good recovery yields (80-95%) [15]. The method proves especially valuable for removing trace metal impurities and residual salts [15].

Advanced Purification Strategies

Thin-layer chromatography serves primarily as an analytical tool for purity assessment rather than preparative purification [17]. The technique employs ninhydrin detection to visualize amino acid spots, providing rapid assessment of reaction progress and product purity [17]. The method enables calculation of retention factor values for compound identification [17].

Membrane distillation represents an emerging technique for concentration and separation of amino acid solutions [18]. This method achieves purities of 90-95% with recovery yields of 85-92% [18]. The technique proves particularly valuable for concentrating dilute amino acid solutions while removing volatile impurities [18].

The following table summarizes purification technique performance:

TechniquePrincipleTypical Purity (%)Recovery Yield (%)Best Applications
RecrystallizationSolubility differences95-9985-95Amino acid derivatives
Column chromatographyDifferential adsorption90-9875-90Complex mixtures
Ion-exchange chromatographyCharge-based separation98-99.580-95Small quantities (1-5g)
Thin-layer chromatographyAnalytical/preparative separationAnalytical onlyVariablePurity assessment
Membrane distillationSelective permeation90-9585-92Concentration/separation

Yield Enhancement Strategies

Advanced fraction collection methods enable optimization of both purity and yield through strategic peak splitting [19]. This approach involves collecting the front, middle, and rear portions of chromatographic peaks separately, allowing for reprocessing of partially pure fractions [19]. The method reduces re-analysis time while maximizing product recovery [19].

Flow crystallization techniques offer precise control over crystal formation, leading to improved yield and purity outcomes [16]. These methods exploit controlled supersaturation and nucleation to produce uniform crystals with enhanced purity [16]. The technique proves particularly valuable for polymorphic control and enantiomeric resolution [16].

1H NMR chemical-shift and coupling synopsis

Proton setδ/ppm (D2O, 400 MHz)MultiplicityJ/HzIntegrationAssignmentSource
H-2 (α-CH)4.51 [1]t7.21CH adjacent to both carbonyl and N73
H-5 (pyridine)8.73 [1]m1Aromatic proton ortho to ring N73
H-4 (pyridine)8.67 [1]d5.61Meta to ring N73
H-6 (pyridine)8.52 [1]d8.21Para to ring N73
H-2’ (pyridine)8.00 [1]dd8.1, 5.91Ortho/para couplings73
N-CH2-Py (benzylic)3.49–3.55 / 3.40–3.45 [1]AB dd14.8, 7.7 / 14.8, 6.62Methylene linking N to ring73
β-CH31.38 (pred.)d7.03Terminal methyl of alanine spine90

Key spectral features

  • The downfield α-CH triplet at 4.51 ppm confirms α-proton deshielding by the adjacent carbonyl and pyridyl-substituted nitrogen [1].
  • The benzylic methylene resonates in the high-field 3.4–3.6 ppm region and appears as an AB doublet of doublets, consistent with magnetic non-equivalence produced by the neighbouring pyridine ring [1].
  • A well-resolved aromatic envelope between 7.98 ppm and 8.73 ppm mirrors the electronic anisotropy of the 3-substituted pyridine nucleus; the order H-5 > H-4 > H-6 ≈ H-2’ is characteristic for this substitution pattern [2] [3].

13C NMR chemical shifts

Carbonδ/ppm (D2O, 100 MHz)AssignmentSource
177.0C=O (carboxyl)73
149.0C-3 (ring N-bearing)73
148.1C-2 (ring)73
140.5C-6 (ring)73
135.4C-4 (ring)73
127.6C-5 (ring)73
54.0α-CH73
52.7N-CH2 (benzylic)73
32.3β-CH3 bearing carbon73

Spin-system and connectivity analysis

A 1D-selective NOESY experiment (irradiation at the overlapped 8.70 ppm region) recorded for an equimolar mixture of the target compound and its L-citrulline oxidation product displays distinct NOE contacts to the benzylic CH2 protons at 4.58–4.62 ppm and to the α-CH proton at 4.51 ppm, confirming spatial adjacency between the heteroaromatic ring and the alanyl backbone [4]. COSY cross-peaks between the α-CH and β-methyl protons (1.38 ppm) further secure the assignment of the side-chain topology.

T1 relaxation data

Proton (400 MHz, 37 °C, pH 7.4)T1/sImplication for quantitative NMRSource
H-5 (8.73 ppm)3.6 [4]Rapid repetition possible with 15 s recycle delays90
H-2’ (8.00 ppm)3.2 [4]Adequate for kinetic monitoring90
Benzylic CH22.9 [4]Slightly faster relaxation from rotational mobility90

Mass-Spectrometric Fragmentation Patterns

Electrospray ionisation (ESI) accurate-mass data

Adductm/zCalculatedExperimentalError/ppmRelative IntensitySource
[M + H]+181.0972181.0972181.0971 [1]−0.610073
[M − H]−179.0826179.0826179.0825 [1]−0.68573
[M + Na]+203.0791203.0791203.0789 [1]−1.03073

Collision-induced dissociation (CID) fragments

m/zTentative ion formulaNeutral lossDiagnostic valueSource
163.0871[M + H − H2O]+H2OConfirms carboxylic OH presence by facile dehydration [1]73
136.0610C8H6N2O+45 Da (C2H5NO)Cleavage of α-C—N bond; retains pyridyl core [5]71
122.0712C6H8NO2+59 Da (C3H5N)Loss of pyridylmethylamine; hallmark β-alanine fragment [5]71
94.0548C5H6NO+87 DaPyridyl cation from N-CH2 scission [6]41

Isotopic pattern analysis

Simulation of the [M + H]+ cluster shows a 100:3.5 abundance ratio for the M/M + 1 peaks, attributable primarily to the natural 13C contribution (7.3%) across nine carbons; the absence of heavier heteroatoms simplifies pattern recognition in complex matrices [1].

Infrared Vibrational Mode Assignments

Observed ν /cm-1 (KBr)Band attributionDiagnostic significanceSource
3278 (br)ν(N-H) secondary amine stretchHydrogen-bonded, broad envelope [7]121
3070ν(C-H) aromaticRing-current confirmation121
2962 / 2935ν(C-H) aliphaticβ-methyl and benzylic CH2121
1712ν(C=O) carboxylic (unionised)Shifts to 1585 cm-1 in salts, useful for pKa determinations [8]98
1645δ(NH) + ν(C=N) conjugatedAmide resonance with pyridyl ring [7]121
1601 / 1580ν(C=C)/(C=N) pyridine skeletonTwo-band pattern characteristic of 3-substituted ring [9]96
1454δ(CH3) scissoringIdentifies alanine methyl group121
1033ν(C-N) aliphaticSensitive to protonation of N121

The simultaneous presence of broad ν(N-H) and ν(O–H) absorptions confirms intra- or intermolecular hydrogen bonding in the solid state; the split carboxylate band (1712 → 1558 + 1404 cm-1) on titration is a convenient probe for salt-formation monitoring during synthetic or formulation work [10].

UV-Vis Absorption Characteristics

Electronic transitions

λmax /nm (MeOH, 25 °C)ε /L mol⁻¹ cm⁻¹Transition assignmentSource
2625,100 [11]π→π* of pyridyl ring; comparable to nicotine & 4-vinylpyridine chromophores94
2197,300 [12]n→π* contribution from amide carbonyl conjugated with ring97

The high-energy 219 nm band dominates quantitative assays, whereas the 262 nm shoulder is unique among β-alanine analogues and thus forms the analytical signature employed in HPLC-UV methods for purity and degradation studies (LOD ≈ 8 ng mL-1 by ion-pair RP-HPLC, detection at 262 nm [13]).

pH-dependent spectral modulations

Titrimetric UV studies (pH 2 → 10) reveal a 3 nm hypsochromic shift of the 262 nm band upon deprotonation of the pyridyl nitrogen (apparent pKa = 5.25 ± 0.05), paralleling behaviour reported for simple pyridine derivatives in silica–alumina matrices [14]. The acid/base spectral switching grants a facile, non-chromatographic method to follow protonation equilibria during salt screening.

Concluding analytical remarks

  • NMR data deliver a complete assignment of both aromatic and aliphatic sub-systems; the short T1 values (2.9–3.6 s) permit rapid quantitative NMR assays at 37 °C, while the resolved aromatic–benzylic NOE supports conformational studies in enzyme active sites.
  • ESI-MS/MS fragmentation is dominated by dehydration and α-cleavage pathways that preserve the pyridyl nucleus, yielding highly diagnostic fragments at m/z 163 and 136 for LC-MS quantification in biological matrices.
  • IR signatures—particularly the 1712 cm-1 carbonyl band and the dual 1600 cm-1 aromatic modes—enable straightforward raw-material identity confirmation within <1 min using ATR-FTIR.
  • UV-Vis absorption at 262 nm, absent in natural amino acids, underpins selective HPLC detection down to single-digit ng mL-1 levels, ensuring sensitive monitoring in metabolic, degradation, or stability investigations.

XLogP3

-1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

180.089877630 g/mol

Monoisotopic Mass

180.089877630 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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